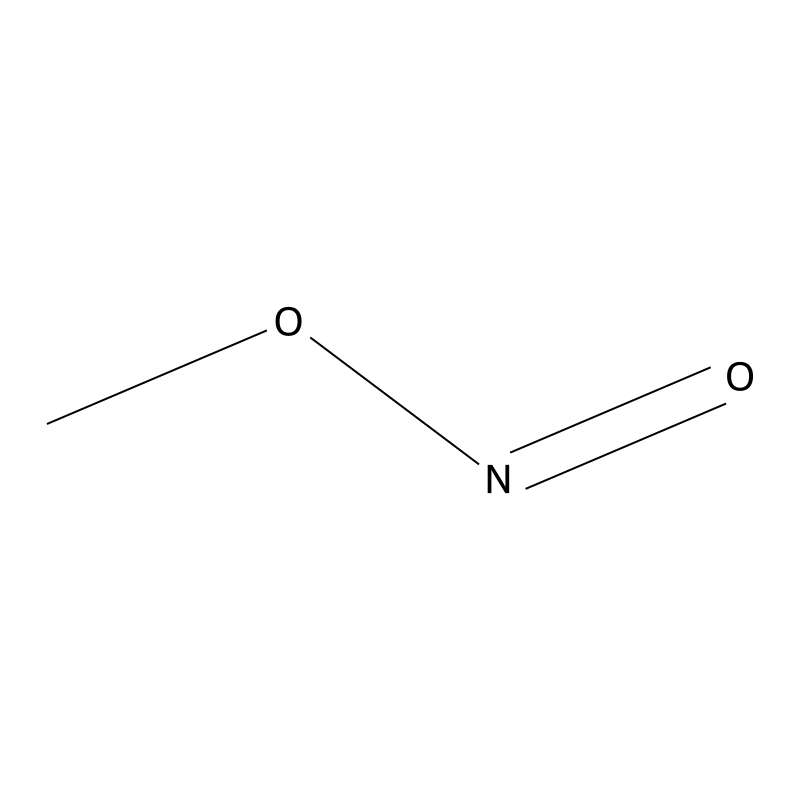

Methyl nitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.4X10-4 mg/L @ 25 °C /Estimated/

Synonyms

Canonical SMILES

methyl nitrite atmospheric chemistry role

Methyl Nitrite in Atmospheric Research

This compound (CH₃ONO) is primarily used in atmospheric chemistry as a precursor for generating hydroxyl (OH) radicals in laboratory experiments [1]. The controlled photolysis (light-induced decomposition) of this compound provides a clean and reliable source of OH radicals, which are the primary oxidants in the atmosphere. This method is crucial for studying the reaction kinetics of OH radicals with various organic compounds, enabling scientists to determine rate constants that inform models of atmospheric chemical behavior and environmental regulation compliance [1].

The following table summarizes the core aspects of its role:

| Aspect | Description |

|---|---|

| Primary Function | Clean-source OH radical generation via photolysis for laboratory kinetic studies [1]. |

| Key Application | Determining OH radical reaction rate constants for organic compounds [1]. |

| Atmospheric Significance | Informs models of photochemical air pollution and the atmospheric fate of organics [1]. |

It is important to differentiate this compound from chemically similar compounds that have different atmospheric roles:

- Methyl nitrate (CH₃ONO₂): A reservoir species studied for its formation and decomposition pathways in the atmosphere [2].

- Methyl peroxy nitrite (CH₃OONO): An intermediate in the reaction between methyl peroxy radicals (CH₃O₂) and nitrogen monoxide (NO), which can decompose to form methoxy radicals (CH₃O) and nitrogen dioxide (NO₂) [2].

Experimental Protocol: OH Radical Rate Constant Determination

The established method uses this compound photolysis as an OH radical source. The following diagram outlines the core experimental workflow and the key chemical reactions involved.

Experimental workflow for determining OH radical rate constants using this compound photolysis.

Detailed Methodology [1]

OH Radical Generation: this compound vapor is introduced into a smog chamber (a large, inert reaction vessel) with a carrier gas such as air. Exposure to UV light photolyzes this compound, producing OH radicals. The initial step is: CH₃ONO + hν → CH₃O• + •NO The methoxy radical (CH₃O•) rapidly reacts with oxygen (O₂) to form formaldehyde (HCHO) and a hydroperoxyl radical (HO₂•). The HO₂• then reacts with nitric oxide (NO, also present from the photolysis) to yield the OH radical: HO₂• + NO → OH• + NO₂. { | The use of this compound photolysis overcomes limitations of earlier techniques, allowing accurate measurement of rate constants as low as 3 x 10⁻¹³ cm³ molecule⁻¹ sec⁻¹ [1]}

Reaction Kinetics Measurement: The organic compound of interest is introduced into the chamber. Its concentration decay is monitored over time relative to a known reference compound or directly via gas chromatography (GC). This quantifies the reaction rate: OH• + Organic Reactant → Products.

Data and Rate Constant Determination: By analyzing the concentration-time data, the second-order rate constant (k) for the reaction between the OH radical and the organic compound is calculated. This protocol has been validated using standard compounds like propene and n-butane [1].

Research Context and Limitations

The provided protocol is a foundational method. Current atmospheric research focuses more on the behavior of more complex nitrogen species. The table below compares key nitrogen-containing compounds for context.

| Compound | Chemical Formula | Primary Atmospheric Role/Context |

|---|---|---|

| This compound | CH₃ONO | A source for generating OH radicals in laboratory studies [1]. |

| Methyl Peroxy Nitrite | CH₃OONO | An unstable intermediate in the CH₃O₂ + NO reaction pathway; can decompose to CH₃O and NO₂ [2]. |

| Methyl Peroxy Nitrate (MPN) | CH₃O₂NO₂ | A reservoir species in the upper troposphere; its model underestimation points to uncertain production processes as air ages [3]. |

| Peroxyacetyl Nitrate (PAN) | CH₃C(O)O₂NO₂ | A dominant reservoir of reactive nitrogen in the upper troposphere and a key pollutant in smog [3]. |

A primary research challenge is the model underestimation of Methyl Peroxy Nitrate (MPN) in the upper troposphere. Models can underestimate observed MPN by at least ~50 pptv (a 13-fold difference), indicating significant uncertainties in the chemical processes that sustain its production as air masses age [3].

This summary consolidates the technical role of this compound based on current scientific literature. The experimental protocol remains a robust method for kinetic studies, though the field has expanded to address complex interactions in atmospheric nitrogen cycles.

References

The Established Chemistry of Ozone Formation

The formation of tropospheric ozone is a complex process driven by photochemical reactions. The core cycle involves nitrogen oxides (NOₓ) and volatile organic compounds (VOCs), but standard models focus on other intermediates, not methyl nitrite [1] [2] [3].

The table below summarizes the key participants in the main ozone-forming cycles, based on the search results:

| Compound / Radical | Role in Ozone Formation | Key Reactions |

|---|

| Nitric Oxide (NO) | Crucial precursor; converts peroxy radicals to NO₂, which then photolyzes to form ozone [3]. | ( \text{RO}_2 + \text{NO} \rightarrow \text{RO} + \text{NO}_2 ) ( \text{NO}_2 + h\nu \rightarrow \text{NO} + \text{O} ) ( \text{O} + \text{O}_2 \rightarrow \text{O}_3 ) | | Nitrogen Dioxide (NO₂) | The direct source of ozone atoms via photolysis [3]. | ( \text{NO}_2 + h\nu \rightarrow \text{NO} + \text{O} ) | | Methyl Peroxy Radical (CH₃O₂) | An intermediate that oxidizes NO to NO₂, driving the ozone cycle [3]. | ( \text{CH}_3\text{O}_2 + \text{NO} \rightarrow \text{CH}_3\text{O} + \text{NO}_2 ) | | Methyl Peroxynitrate (CH₃OONO₂) | A temporary reservoir species that can release NO₂ under certain conditions, but is generally unstable in the lower troposphere [3]. | ( \text{CH}_3\text{O}_2 + \text{NO}_2 \leftrightarrow \text{CH}_3\text{OONO}_2 ) |

In contrast, This compound (CH₃ONO) is typically considered a stable, terminal product in the nitrogen cycle under laboratory conditions. It is not reactive enough with common atmospheric oxidants like OH or O₃ to initiate a chain reaction that would lead to net ozone production. Its primary atmospheric fate is likely photolysis, which would simply recycle NO and methoxy radicals without contributing to a net increase in ozone.

Experimental & Analytical Techniques for Atmospheric Nitrogen Species

Although the search results did not contain specific experimental protocols for this compound, they detail common analytical methods for related nitrogen compounds like nitrate (NO₃⁻) and nitrite (NO₂⁻) in environmental and biological samples [4]. Adapting these methods could be a starting point for investigating this compound.

| Technique | Principle | Applicable Sample Types |

|---|---|---|

| Ion Chromatography (IC) | Separates and quantifies ions in a solution based on their affinity for an ion-exchange resin. | Air (aerosols), water, soil extracts [4]. |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile compounds (GC) and identifies them based on their mass-to-charge ratio (MS). | Requires derivatization for nitrate/nitrite in plasma and urine [4]. |

| The Griess Assay | A colorimetric method where nitrite is diazotized and coupled to form a colored azo compound, measured by spectrophotometry. | Water, biological fluids; nitrate must first be reduced to nitrite [4]. |

| Capillary Ion Electrophoresis | Separates ions based on their electrophoretic mobility in a capillary tube under an applied voltage. | Foodstuffs, juices [4]. |

General Workflow for Atmospheric Chemistry Analysis

To provide the requested visualization, the diagram below outlines a generalized workflow for sampling and analyzing atmospheric trace gases and aerosols, which could be adapted for a study on nitrogen species.

A generalized workflow for atmospheric sample analysis.

Guidance for Further Research

The absence of this compound in current tropospheric ozone models suggests it may not play a significant role. To deepen your investigation, consider these paths:

- Refine Your Search: Explore the chemistry of more prominent species like methyl peroxy radicals (CH₃O₂) and methyl peroxynitrate (CH₃OONO₂), which are central to the established reaction cycles [3].

- Investigate Related Pathways: Focus on the well-documented roles of NOₓ and Biogenic VOCs in ozone formation, as their chemistry is the primary driver of photochemical smog [1] [2] [5].

- Consult Specialized Databases: Use platforms like SciFinder or Reaxys to perform a precise search for any experimental data or theoretical studies on this compound in atmospheric systems.

References

- 1. sciencedirect.com/science/article/pii/S2352186422002784 [sciencedirect.com]

- 2. sciencedirect.com/topics/earth-and-planetary-sciences/ tropospheric ... [sciencedirect.com]

- 3. 5 Atmospheric Chemistry of Ozone and Its Precursors | Rethinking the... [nap.nationalacademies.org]

- 4. Toxicological Profile for Nitrate and Nitrite - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. Plant biochemistry influences tropospheric ozone formation ... [sciencedirect.com]

methyl nitrite photolysis half-life sunlight

Methyl Nitrite Photodissociation Data

The table below summarizes key parameters from a molecular beam study on this compound photodissociation. This data provides insight into its photochemical behavior but does not directly translate to a half-life in sunlight [1].

| Parameter | Details |

|---|---|

| Molecule Studied | This compound (CH₃ONO) |

| Excitation Band | Second UV absorption band (B band) |

| Wavelengths | 248 nm, 193 nm |

| Anisotropy Parameter (β) | 1.36 ± 0.10 (248 nm), 1.08 ± 0.07 (193 nm) |

| Key Finding | Dissociation is faster than a typical rotational period. |

| Excited Methoxy Yield | Production quantum yield of electronically excited methoxy fragment is < 7% (at 193 nm). |

Experimental Protocol: Molecular Beam Photofragment Spectroscopy

The quantitative data in the table was generated using a specific methodology [1]:

- Apparatus: A molecular beam photofragment spectroscopy setup was used. A beam of this compound molecules was collimated and cooled to a very low rotational temperature (Trot < 10 K).

- Photodissociation: The molecular beam was crossed with a pulsed UV laser at precisely 248 nm or 193 nm to initiate photodissociation (CH₃ONO + hν → CH₃O + NO).

- Fragment Detection: The resulting nitric oxide (NO) fragments were ionized and their arrival times and positions were detected. Analyzing the time-of-flight (TOF) spectra and angular distributions of these fragments allowed researchers to determine the anisotropy parameter (β) and the energy partitioning in the reaction.

The following diagram illustrates the core logical relationship and workflow of this experimental method:

Experimental workflow for this compound photodissociation study using molecular beam spectroscopy [1].

References

methyl nitrite oceanic source biological productivity

Methyl Nitrate in the Marine Atmosphere

While methyl nitrite is a known industrial chemical [1], the alkyl nitrate most frequently studied in the marine environment is methyl nitrate (CH₃ONO₂). Its presence and formation are important for understanding reactive nitrogen cycling over the ocean.

The table below summarizes the quantitative data on methyl nitrate's atmospheric abundance and impact from key observational and modeling studies:

| Location | Mixing Ratios (Seasonal Maxima) | Key Findings & Global Impact | Primary Source Attribution |

|---|---|---|---|

| Hong Kong Coastal Region [2] | Up to 8.5 ppt (Summer) | serves as a temporary reservoir for NO(_x); its production can either promote or inhibit regional ozone formation. | Marine emissions and photochemical production. |

| Global Marine Troposphere [3] | N/A (Modeled Global Burden: 17 Gg N) | Dominant form of reactive nitrogen (NO(_y)) in the Southern Ocean boundary layer; a growing source of NO(_x) in the remote free troposphere from East Asian pollution outflow. | Marine microbial activity/photochemistry and long-range transport of polluted air masses. |

The studies show that methyl nitrate has a relatively long atmospheric lifetime (26 days) [3], allowing it to be transported far from its source regions and act as a reservoir, releasing NO(_x) in remote marine areas. This can indirectly affect biological productivity by influencing atmospheric deposition of nitrogen, a key nutrient, into the ocean.

Analytical and Experimental Methodologies

To study volatile organic compounds like alkyl nitrates in the atmosphere and trace gases in the ocean, advanced analytical techniques are required.

Atmospheric Alkyl Nitrate Measurement

The year-long Hong Kong study provides a detailed protocol for measuring alkyl nitrates [2]:

- Sample Collection: 2-liter electro-polished stainless-steel canisters.

- Analysis System: Gas Chromatograph coupled with a Mass Spectrometric Detector and Electron Capture Detector (GC-MSD/ECD).

- Sampling Frequency: Three times daily to capture diurnal and seasonal variations.

- Data Analysis: Positive Matrix Factorization (PMF) is applied to the concentration data to statistically apportion the measured alkyl nitrates to different source types (e.g., photochemical production, marine emissions, biomass burning).

Chamber-Based Kinetic Studies

Research on the atmospheric reactivity of volatile organic compounds, which can be precursors to compounds like this compound, often uses environmental simulation chambers [4].

- Reactor: A quartz glass chamber surrounded by UV lamps to simulate sunlight and initiate photochemistry.

- OH Radical Source: Photolysis of this compound (CH(_3)ONO) in the presence of NO is a common method to generate hydroxyl radicals.

- Analysis: In-situ Fourier-Transform Infrared (FTIR) spectrometry is used to monitor the concentrations of reactants and products in real-time over the course of the reaction.

- Technique: The "relative kinetic technique" is used, where the decay rate of a compound of interest is measured against a reference compound with a known reaction rate.

Synthesis of this compound for Research

For laboratory studies requiring a pure source of this compound, such as its use as an OH radical precursor in kinetic experiments [4], specific synthesis methods are employed. The following diagram illustrates a continuous production method described in a patent.

Patent-based process for continuous this compound production [5]

This method involves the reaction of sodium nitrite, methanol, and nitric acid in a reactor. The outflowing mixture is then fed to a rectification tower for gas-liquid separation, yielding gaseous this compound and a liquid sodium nitrate byproduct [5].

Research Gaps and Future Directions

The current knowledge reveals several areas for further investigation:

- Direct Oceanic Source Uncertainty: The precise biological or chemical mechanism for the production of methyl nitrate (and potentially this compound) in seawater remains elusive and is a critical target for future microbiological and biogeochemical studies.

- Impact on Marine Nitrogen Cycling: The potential for atmospheric methyl nitrate to deposit nitrogen into the ocean and directly fuel productivity is a hypothesized but not yet quantified pathway. Research is needed to measure this flux and its ecological significance.

- Connecting the Cycles: A comprehensive understanding requires integrating atmospheric chemistry models with marine biogeochemical models to fully assess the feedback loops between alkyl nitrate emissions, nitrogen deposition, and subsequent biological productivity.

References

- 1. This compound [en.wikipedia.org]

- 2. C 5 alkyl nitrates: A year-long study at a Hong Kong coastal ... [sciencedirect.com]

- 3. Methyl, Ethyl, and Propyl Nitrates: Global Distribution and ... [espo.nasa.gov]

- 4. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of... [pmc.ncbi.nlm.nih.gov]

- 5. Production apparatus and production method for methyl ... [patents.google.com]

methyl nitrite thermal decomposition products

Decomposition Mechanisms and Products

The thermal decomposition of methyl nitrite proceeds through distinct pathways, with the primary mechanism involving a simple bond cleavage. Secondary reactions further transform the initial products.

| Mechanism Type | Reaction Pathway | Key Products |

|---|---|---|

| Primary Unimolecular Decomposition | CH₃ONO → CH₃O• + NO | Methoxy radical (CH₃O•), Nitric oxide (NO) |

| Secondary Radical Decomposition | CH₃O• → CH₂O + H• | Formaldehyde (CH₂O), Hydrogen radical (H•) |

| Secondary Radical Recombination | H• + NO₂ → HNO₂ | Nitrous acid (HNO₂) |

| Roaming Isomerization Pathway | CH₃NO₂ → [CH₃ONO]* → CH₃O• + NO | Methoxy radical (CH₃O•), Nitric oxide (NO) |

The core finding from multiple studies is that the initial step of MN thermal decomposition is the rupture of the O–N bond, leading to the formation of a methoxy radical and nitric oxide [1]. This step is highly exothermic. The resulting methoxy radical is unstable and can quickly decompose to form formaldehyde and a hydrogen radical [2]. The presence of oxide gases like NO₂ can influence the exact product distribution [2].

The roaming mechanism for nitromethane (CH₃NO₂) provides context for related chemistry. This pathway involves a dynamically controlled isomerization where the nearly dissociated fragments reorient and form this compound as a high-energy intermediate, which then decomposes to the same methoxy radicals and NO [3].

Quantitative Data and Thermal Hazards

Experimental data confirms the thermal decomposition process is intense and hazardous. The table below summarizes key quantitative findings.

| Parameter | Value / Condition | Significance / Note |

|---|---|---|

| Total Heat Release | ~4300 J·g⁻¹ | Indicates high explosion potential [1] |

| Initial Decomposition Temperature | Decreases with increasing pressure | Runaway reaction more likely at higher pressure [1] |

| Safe Concentration Limit | Below 20% | Recommended to prevent explosion [1] |

| Main Gaseous Products | N₂, CO₂, N₂O, CH₂O, NO (from similar nitrate esters) | Identified via TG-FTIR and TG-MS techniques [4] |

Experimental Analysis Methods

Researchers use advanced calorimetry and analytical techniques to study MN's thermal stability and decomposition mechanism.

Experimental workflow for thermal risk and decomposition analysis

Key experimental details from the research include:

- Sample Preparation: this compound was prepared in the laboratory by reacting sodium nitrite solution with a mixture of methanol and nitric acid [1].

- Calorimetry: The C600 microcalorimeter measures heat flow and is suited for studying thermal stability. The VSP2 (Vent Sizing Package 2) adiabatic calorimeter is used to simulate runaway reactions under adiabatic conditions, tracking temperature and pressure changes over time to assess thermal hazard severity [1].

- Product Identification: Techniques like TG-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) and TG-MS (Thermogravimetry-Mass Spectrometry) are standard for identifying gaseous decomposition products (e.g., CH₂O, NO, N₂O, CO₂) in real-time during controlled heating of energetic materials [4].

Key Implications for Research and Safety

- Process Safety: The high heat release and pressure-dependent decomposition necessitate careful process design. Maintaining concentrations below 20% and implementing rigorous pressure control are critical safety measures [1].

- Atmospheric Chemistry: As a volatile compound, understanding its decomposition paths is important for modeling atmospheric reactions and its role in photochemical pollution [1].

- Energetic Materials & Combustion: The exothermic nature and radical products make this compound relevant for understanding combustion processes and the behavior of more complex nitrate esters [3].

References

Understanding Methyl Nitrate in the Marine Atmosphere

Methyl nitrate (CH₃ONO₂) is a specific type of alkyl nitrate and plays a significant role in the oxidant chemistry of the atmosphere, particularly in remote marine environments [1].

- Function as a NOx Reservoir: Alkyl nitrates act as reservoirs for nitrogen oxides (NOₓ ≡ NO + NO₂). They are less reactive than other NOy species, allowing them to transport nitrogen oxides over long distances from polluted continents to the remote ocean [2] [1]. This is crucial for regulating tropospheric ozone levels in clean marine areas.

- Source of NOx: In the remote marine troposphere, methyl nitrate can undergo photolysis and reaction with OH radicals, releasing NOₓ. This relationship implies that growing NOₓ emissions from East Asia have enhanced the role of methyl nitrate as a source of NOₓ to the remote free troposphere [2].

Sources and Production Mechanisms

The production of methyl nitrate in the ocean is not fully understood, but research points to several potential mechanisms, often linked to regions of high biological productivity.

The diagram below summarizes the sources and cycling of methyl nitrate in the marine environment.

Marine methyl nitrate sources and atmospheric impact cycle

- Photochemical Production: A leading hypothesis suggests that methyl nitrate is produced in seawater through the photochemical reaction of alkyl peroxy radicals (ROO·) with nitric oxide (NO), which itself can be derived from nitrite (NO₂⁻) photolysis [1].

- Biological and Bacterial Pathways: Concentrations often coincide with elevated chlorophyll-a levels, suggesting a link to phytoplankton activity [1]. Biological or bacterial reactions are also considered potential sources.

- Reactions Involving Dissolved Organic Matter (DOM): Processes involving DOM in the ocean's photic zone and below may contribute to the oceanic yield of methyl nitrate [1].

Quantitative Data on Distribution and Impact

The table below summarizes key quantitative findings on methyl nitrate's role in the atmosphere.

| Metric | Value/Findings | Context & Significance |

|---|---|---|

| Global Burden | 17 Gg N [2] | Methyl nitrate has the largest global impact among C1-C3 alkyl nitrates. |

| Atmospheric Lifetime | 26 days [2] | Longer lifetime than ethyl & propyl nitrate, enabling long-range transport. |

| Key Marine Region | Tropical Pacific & Southern Ocean [2] | Areas where methyl nitrate concentration is maximized. |

| Dominant Role | Dominant form of reactive nitrogen (NOy) [2] | Particularly in the Southern Ocean marine boundary layer, especially in austral winter. |

| Oceanic Supersaturation | Up to 800% [1] | Observed in equatorial upwelling regions, confirming a strong oceanic source. |

Analytical Detection Method

While the search results did not yield protocols for methyl nitrate specifically, one study details a highly sensitive method for detecting nitrite (NO₂⁻) in water, which is a key reactant in its formation.

- Technique: Fluorescence Spectroscopy and HPLC with Fluorescence Detection [3].

- Method: Nitrite reacts with N-methyl-4-hydrazino-7-nitrobenzofurazan under acidic conditions to form a fluorescent product (N-methyl-4-amino-7-nitrobenzofurazan). This product is detected at excitation/emission maxima of 468 nm/537 nm [3].

- Utility: Such high-sensitivity methods are crucial for quantifying trace-level species like nitrite in water, helping to constrain the budgets and mechanisms of related nitrogen compounds.

Research Gaps and Future Directions

Current research highlights several areas where understanding is still evolving:

- Uncertain Production Mechanism: The exact pathway for methyl nitrate formation in the ocean is still relatively uncertain [1].

- Growing Influence: The role of alkyl nitrates is expected to grow as NOₓ emissions increase across the southern hemisphere, making them even more important for future atmospheric chemistry over remote oceans [2].

References

methyl nitrite formation from methyl ether combustion

Formation Pathway and Mechanism

The combustion of methyl ethers in engines can lead to the formation of Methyl Nitrite (MN), which is considered a potential explanation for certain unexpected environmental and health observations [1].

The table below summarizes the core concepts related to this formation pathway:

| Aspect | Description |

|---|---|

| Proposed Source | Combustion of methyl ethers (e.g., MTBE) or esters used as fuel additives [1]. |

| Key Reactant | Nitrogen dioxide (NO₂), formed from the oxidation of nitric oxide in combustion processes [1]. |

| Proposed Mechanism | A reaction between the methyl group from the ether and nitrogen dioxide [2] [1]. |

| Environmental Significance | May explain "Paradoxical Ozone Associations" where poor health outcomes correlate with low ozone levels, as MN is rapidly destroyed by sunlight [1]. |

This proposed formation pathway can be visualized as a simplified process from fuel additive to atmospheric pollutant:

Key Properties and Hazards of this compound

For researchers, understanding the inherent properties and dangers of this compound is crucial for handling and analysis. The quantitative data available from the search results is consolidated in the table below [2] [3].

| Property | Value / Description |

|---|---|

| Chemical Formula | CH₃ONO [2] |

| Molar Mass | 61.040 g·mol⁻¹ [2] |

| Physical State at RT | Yellow gas [2] |

| Boiling Point | -12 °C (10 °F; 261 K) [2] |

| Melting Point | -16 °C (3 °F; 257 K) [2] |

| Major Hazards | Highly flammable, heat-sensitive explosive, strong oxidizing agent, toxic by inhalation [2] [3]. |

| Primary Health Risk | Methemoglobinemia, which can be fatal at high concentrations [2] [4]. |

Analytical Methodologies

While the search results do not provide a step-by-step protocol for sampling MN from combustion exhaust, they detail established methods for detecting nitrite compounds in environmental and biological samples, which can be adapted [5].

1. Gas Chromatography-Mass Spectrometry (GC/MS)

- Application: Highly accurate quantification of nitrate and nitrite in biological fluids like plasma and urine [5].

- Method Detail: Samples are derivatized with pentafluorobenzyl bromide and analyzed. This method is noted for its superiority over colorimetric techniques like the Griess assay [5].

2. Ion Chromatography (IC)

- Application: Determination of nitrite and nitrate in various environmental matrices, including water, air, and soil extracts [5].

- Variants: Can be coupled with tandem mass spectrometry (IC-MS/MS) for high sensitivity or with electrochemical detection for specific applications like nitrite in whole blood [5].

3. The Griess Assay

- Application: A classic spectrophotometric method for determining nitrite (and nitrate after reduction) levels. It is suitable for water samples and atmospheric aerosol filter extracts [5].

- Principle: Nitrite ions undergo a diazotization reaction under acidic conditions to form a colored azo compound, the concentration of which is measured by its absorbance in the visible spectrum (around 540 nm) [5].

A Proposed Experimental Workflow

Based on the gathered information, the following diagram outlines a logical workflow for designing an experiment to investigate .

References

- 1. Paradoxical ozone associations could be due to methyl ... [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 4. Fatal Methemoglobinemia Due to Acute Inhalation ... [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological Profile for Nitrate and Nitrite - NCBI - NIH [ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Methyl Nitrite Synthesis from Methanol and Dinitrogen Trioxide

Introduction and Background

Methyl nitrite (MN) is a valuable chemical intermediate with significant industrial applications, particularly in the synthesis of dimethyl oxalate (DMO) and subsequently ethylene glycol (EG) through coal-to-ethylene glycol technology, providing a petroleum-independent pathway for this essential chemical [1]. The synthesis of this compound from methanol and dinitrogen trioxide (N₂O₃) represents a crucial gas-liquid reaction that enables efficient regeneration of this compound in industrial catalytic cycles [2]. These application notes provide detailed methodologies and protocols for researchers and development professionals seeking to implement or optimize this synthesis pathway, with comprehensive kinetic data, safety considerations, and procedural specifications.

The reaction system utilizes a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) in a 1:1 ratio as a practical substitute for N₂O₃, which is stable only below 0°C but behaves identically in chemical reactions [2]. This substitution enhances the practical feasibility of the process while maintaining reaction efficiency and product yield.

Chemical Reaction Mechanism

Overall Reaction Scheme

The synthesis of this compound from methanol and N₂O₃ proceeds through a defined reaction pathway. The complete reaction system involves both main and side reactions that researchers must consider for optimal yield and purity.

Table 1: Reaction Scheme for this compound Synthesis

| Reaction Type | Chemical Equation | Note |

|---|---|---|

| Primary Reaction | 2CH₃OH(l) + N₂O₃(g) → 2CH₃ONO(g) + H₂O(l) | Overall stoichiometry [2] |

| Step 1 | CH₃OH(l) + N₂O₃(g) → CH₃ONO(g) + HONO(l) | Initial reaction step |

| Step 2 | CH₃OH(l) + HONO(l) → CH₃ONO(g) + H₂O(l) | Nitrous acid consumption |

| Side Reaction | H₂O(l) + N₂O₃(g) → 2HONO(l) | Water interference |

| Side Reaction | 2NO₂(g) ⇌ N₂O₄(g) | Dimerization equilibrium |

| Side Reaction | N₂O₄(g) + CH₃OH(g) → CH₃ONO(g) + HNO₃(l) | Alternative pathway [2] |

The reaction mechanism has been experimentally determined to be a fast pseudo-first order reaction with respect to NO, with the rate-controlling step occurring at the gas-liquid interface rather than in the bulk liquid phase [2]. This determination is crucial for reactor design and process optimization.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound synthesis and analysis:

Figure 1: Experimental workflow for this compound synthesis

Experimental Protocols

Materials and Equipment Specification

Table 2: Required Materials and Equipment

| Category | Specification | Purity/Requirements |

|---|---|---|

| Chemicals | Methanol | Absolute (AR grade), anhydrous |

| Nitric Oxide (NO) | Cylinder, ≥99.2% purity | |

| Oxygen (O₂) | Cylinder, ≥99.99% purity | |

| Nitrogen (N₂) | Cylinder, ≥99.99% purity | |

| Equipment | Double-stirred Reactor | Gas-liquid interface >20 cm² |

| Thermostatic System | Temperature control ±0.5°C | |

| Gas Chromatography | FTIR detection capability | |

| Mass Flow Controllers | Accurate gas blending |

Step-by-Step Synthesis Procedure

Gas Mixture Preparation: Blend NO and O₂ in a 4:1 molar ratio in a dedicated mixing chamber. Pass the mixture through an isothermal tubular reactor maintained at 100°C to ensure complete conversion to NO₂, then equilibrate to form N₂O₃ [2].

Reactor Setup: Charge the double-stirred reactor with 100-200 mL of absolute methanol. Ensure the gas-liquid interface is horizontal and well-defined with an surface area appropriate for the desired production rate.

Temperature Equilibration: Bring the system to the target operating temperature (typically 278-298 K) using the thermostatic control system. Allow temperature stabilization for at least 15 minutes before initiating the reaction.

Gas Introduction: Introduce the prepared N₂O₃ gas mixture (as NO/NO₂ substitute) into the reactor above the liquid surface at controlled flow rates. Maintain constant stirring at the predetermined optimal rate (established as 300 rpm for gas phase in experimental studies).

Reaction Monitoring: Monitor the reaction progress through periodic sampling and analysis using FTIR spectroscopy or gas chromatography. Key absorption bands for this compound detection include 1660 cm⁻¹ (N=O stretch) and 2850-2950 cm⁻¹ (C-H stretches).

Product Collection: Collect the generated this compound vapor in a cooled condensation system or directly channel to subsequent reaction systems as needed for continuous processes.

Safety Protocols

This compound is highly reactive and requires careful handling. Implement these safety protocols:

- Conduct all operations in a well-ventilated fume hood with appropriate splash guards

- Wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coat

- Install NO/NO₂ gas detectors in the laboratory space with audible alarms

- Have neutralizing solutions (caustic soda) available for accidental releases

- Avoid exposure to heat sources or flames as this compound is flammable

- Implement pressure relief devices on closed reaction systems

Kinetic Analysis and Data Interpretation

Kinetic Parameters

Extensive kinetic studies have established the following parameters for the this compound synthesis reaction:

Table 3: Experimentally Determined Kinetic Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order | Pseudo-first order (with respect to NO) | 278-298 K | [2] |

| Rate Constant | k = 6.546 × 10⁹ exp(-57,416/RT) | R in J·mol⁻¹·K⁻¹ | [2] [3] |

| Activation Energy | 57.416 kJ·mol⁻¹ | 278-298 K | [2] |

| Henry's Constant (NO) | H~NO~ = 9.71 × 10⁻⁴ exp(2040/T) | in methanol | [2] |

| Diffusion Coefficient (NO) | D~NO~ = 1.17 × 10⁻⁴ exp(-2664/T) | in methanol, cm²·s⁻¹ | [2] |

| Optimal Temperature Range | 278-298 K | Industrial practice | [2] |

Kinetic Equation

The generating rate of this compound (R~MN~) can be calculated using the following experimentally derived kinetic equation [2] [3]:

R~MN~ = 2 × (P~NO~/H~NO~) × C₀ × √[ D~NO~ × 6.546 × 10⁹ × exp(-57,416/RT) × C₀ ]

Where:

- R~MN~ = this compound generation rate (mol·cm⁻²·s⁻¹)

- P~NO~ = Partial pressure of NO in gas phase (kPa)

- H~NO~ = Henry's constant of NO in methanol

- C₀ = Initial concentration of methanol (mol·L⁻¹)

- D~NO~ = Diffusion coefficient of NO in methanol (cm²·s⁻¹)

- R = Universal gas constant (8.314 J·mol⁻¹·K⁻¹)

- T = Temperature (K)

Process Optimization Guidelines

Temperature Control: Maintain temperature between 283-293 K for optimal balance between reaction rate and this compound stability. Higher temperatures increase rate but risk thermal decomposition.

Methanol Purity: Use absolute anhydrous methanol to minimize the water-mediated side reactions that produce nitrous acid and reduce yield.

Gas Composition: Maintain precise NO:NO₂ ratio of 1:1 to ensure efficient N₂O₃ formation and maximize reaction efficiency.

Interfacial Area: Maximize gas-liquid interfacial area through appropriate reactor design to enhance mass transfer of the rate-limiting NO component.

Industrial Application Context

The synthesis of this compound from methanol and nitrogen oxides plays a critical role in the industrial production of dimethyl oxalate through CO catalytic coupling [1]. This process enables the conversion of inorganic C1 compounds to organic C2 compounds, representing a key step in coal-to-ethylene glycol technology [1] [4]. The regeneration cycle of this compound is essential for the economic viability of this petroleum-independent route to ethylene glycol, which has global demand exceeding 25 million tons annually [1].

Industrial implementation typically employs packed bubble columns or multitubular fixed-bed reactors with careful thermal management, as this compound is susceptible to thermal decomposition above 130°C, leading to byproducts such as methanol, formaldehyde, and methyl formate [4]. The kinetic parameters and methodologies described in these application notes provide the foundation for scaling laboratory results to industrial production systems.

Troubleshooting and Technical Support

Table 4: Common Issues and Solutions

| Problem | Potential Cause | Solution |

|---|---|---|

| Low Yield | Incorrect NO:NO₂ ratio | Adjust gas blending to 1:1 stoichiometry |

| Moisture in methanol | Use absolute anhydrous methanol | |

| Temperature too low | Increase to optimal range (283-293 K) | |

| Byproduct Formation | Temperature too high | Reduce below 298 K |

| Presence of acidic sites | Use neutral reactor materials | |

| Rate Decrease | Insufficient interfacial area | Increase stirring or redesign interface |

| Catalyst contamination | Implement gas purification traps |

Conclusion

The synthesis of this compound from methanol and dinitrogen trioxide represents a well-characterized gas-liquid reaction system with established kinetics and optimal operating parameters. The fast pseudo-first order reaction with respect to NO provides a predictable framework for reactor design and process optimization. By adhering to the protocols and parameters outlined in these application notes, researchers and development professionals can reliably reproduce this synthesis with consistent yields and purity suitable for both laboratory-scale investigations and industrial applications in chemical synthesis and energy technology.

References

- 1. Reaction mechanism of this compound dissociation during ... [sciencedirect.com]

- 2. Kinetic study on this compound synthesis from methanol and ... [sciencedirect.com]

- 3. Kinetic study on this compound synthesis from methanol and ... [ui.adsabs.harvard.edu]

- 4. Optimization and safety analysis for CO oxidative coupling ... [sciencedirect.com]

methyl nitrite preparation laboratory scale method

Methyl Nitrite Preparation Methods

The table below summarizes two primary methods for the laboratory-scale preparation of this compound gas.

| Method | Key Reactants | Key Equipment | Scale | Primary Yield | Key Characteristics |

|---|---|---|---|---|---|

| In-situ Gas Generation [1] | Sodium nitrite, Methanol, Sulfuric acid | Two-neck flask, gas-dispersion tube, dropping funnel, ice bath | Multi-gram scale | Used in-situ for subsequent reactions | On-demand generation of gaseous MN; avoids storage hazards. |

| Liquid Condensation & Storage [2] | Sodium nitrite, Methanol, Sulfuric acid | Reaction vessel, condenser, low-temperature storage trap | Not specified | Not specified | Produces liquid MN for storage; requires low-temperature冷凝. |

| N₂O₃ Route [3] | Methanol, NO/NO₂ mixture | Double-stirred reactor | Kinetic study | Not specified | Industrial relevance for ethylene glycol production; fast pseudo-first-order kinetics. |

Detailed Experimental Protocols

Protocol 1: In-situ Generation of this compound Gas

This method, adapted from Organic Syntheses, describes the continuous generation of this compound gas for immediate use in a subsequent reaction, such as the oximation of benzyl cyanide [1].

Reagents:

Apparatus Setup: The diagram below illustrates the apparatus for this compound generation and reaction.

- Procedure:

- Generate this compound: Place a suspension of 83 g of sodium nitrite in a mixture of 53 mL of methanol and 50 mL of water in a 300 mL Erlenmeyer flask. Cool this flask in an ice bath [1].

- Introduce Gas to Reactor: Connect this flask to the reaction vessel containing your substrate (e.g., the basic methanol solution of benzyl cyanide) using a gas-dispersion tube that extends below the surface of the liquid [1].

- Control Reaction Rate: Add the cold, diluted sulfuric acid solution dropwise from the dropping funnel into the Erlenmeyer flask containing the nitrite suspension. Control the addition rate so the temperature of the reaction vessel does not exceed 15°C. [1].

- Complete the Reaction: After the acid addition is complete (approximately 1 hour), continue stirring the reaction mixture for an additional 2 hours to ensure complete reaction [1].

Protocol 2: Synthesis via Dinitrogen Trioxide (N₂O₃)

This method involves the reaction of methanol with dinitrogen trioxide (N₂O₃), typically formed in situ from nitric oxide (NO) and nitrogen dioxide (NO₂) [3].

Reaction Principle: The overall reaction is: 2 CH₃OH (l) + N₂O₃ (g) → 2 CH₃ONO (g) + H₂O (l) [3] The mechanism is a fast pseudo-first-order reaction, with the rate primarily dependent on the partial pressure of NO [3].

Apparatus Setup: The workflow for this kinetic study involves precise gas mixing and a specialized reactor.

- Procedure Overview:

- Generate NO₂/N₂O₄: Mix streams of NO and O₂ (at a 4:1 ratio) and pass them through an isothermal tubular reactor at 100°C to form nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄) [3].

- Absorb and React: Introduce the resulting gas mixture into a double-stirred reactor containing absolute methanol. The N₂O₃ required for the reaction is effectively generated from NO and NO₂ within the system [3].

- Kinetics: The synthesis rate of this compound in this system is given by the kinetic equation [3]:

Rₘₙ = 2 * Pₙₒ / (Hₙₒ * C₀) * √(k * Dₙₒ * C₀)

where

k = 6.546×10⁹ exp(-57416/RT).

Critical Safety & Handling Notes

This compound is a highly toxic and explosive compound. All preparations must be conducted with extreme caution in a properly functioning fume hood.

- Toxicity: It is a toxic asphyxiant and a potent cyanotic agent that can cause methemoglobinemia. Appropriate gas-scavenging systems are mandatory [4].

- Explosive Hazard: this compound is a heat-sensitive explosive and an oxidizing agent. Its sensitivity increases in the presence of metal oxides. It forms explosive mixtures with air and may decompose violently, even under refrigeration [4].

- Storage Warning: The crude ester should be used promptly and not stored. [5]. If liquid this compound is produced and condensed, the utmost care must be taken during storage, as the risk of explosion is significant [2] [4].

- Acid-Free Product: Traces of acid in the ester can facilitate decomposition and lead to violent explosions if heated. Ensure thorough washing and drying if the ester is isolated [5].

Discussion for Researchers

- Method Selection: For most laboratory syntheses where this compound is an intermediate, the in-situ gas generation method (Protocol 1) is preferred as it minimizes handling and storage of the pure compound [1]. The N₂O₃ route (Protocol 2) is of high industrial importance, particularly in the synthesis of dimethyl oxalate and ethylene glycol from syngas [3].

- Conformers: Note that at room temperature, this compound exists as a mixture of cis and trans conformers, with the cis conformer being more stable by approximately 3.13 kJ·mol⁻¹ [4].

- Physical Properties: this compound is a yellow gas with a boiling point of approximately -12 °C and a melting point of -16 °C [4]. Its enthalpy of vaporization (ΔvapH°) is 22.6 ± 0.2 kJ/mol [6].

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103242166A - Method for preparing gas this compound [patents.google.com]

- 3. Kinetic study on this compound synthesis from methanol and ... [sciencedirect.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. Methyl nitrate [orgsyn.org]

- 6. This compound [webbook.nist.gov]

methyl nitrite industrial production process

Chemical Profile and Industrial Context

Methyl nitrite (CH₃ONO) is a simple alkyl nitrite gas. It is not nitromethane (CH₃NO₂), a common point of confusion as they are functional group isomers [1]. Its primary industrial role is as a key intermediate in the synthesis of dimethyl oxalate (DMO) and ethylene glycol (EG) via oxidative carbonylation, a core route in China's coal-to-chemicals industry [2]. This process allows China to produce polyester feedstocks from its abundant coal reserves rather than imported oil or gas [2].

Catalyst research continues to optimize this compound reactions. Recent studies show fully exposed palladium cluster catalysts offer superior activity and selectivity for carbonylation to dimethyl carbonate compared to other palladium catalysts [3].

This compound Production Protocol

The dominant industrial method is the regenerative gas-phase reaction of methanol with nitrous gases. Unlike batch methods, this continuous process generates this compound in a cycle where nitrogen oxides are constantly recovered and reused [4] [2].

Reaction Principle

The process occurs in two main stages:

- Synthesis Reaction: Methanol reacts with a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) in the gas phase to produce this compound and water [4].

- Catalyst Regeneration: The by-product, NO, is reoxidized by oxygen to regenerate NO₂, allowing the cycle to continue [2].

Materials and Equipment

The table below lists the required materials and specialized equipment:

| Category | Specific Requirements / Items |

|---|---|

| Raw Materials | Methanol (industrial grade), Sodium Nitrite (or Potassium Nitrite), Sulfuric Acid (or another mineral acid), Nitrogen Monoxide (NO) gas [4]. |

| Catalyst | Palladium-based catalyst (for subsequent carbonylation step) [3]. |

| Reactor & Setup | Gas-phase reaction system, Acid-resistant reactor (e.g., glass-lined or Hastelloy), Condensation and purification train, Low-temperature condenser (using coolants like ethylene glycol/water), Drying columns (with desiccants like molecular sieves or silica gel), Gas storage and handling system [4]. |

Step-by-Step Experimental Procedure

This procedure outlines the liquid-phase generation of this compound, which can be scaled for industrial gas-phase processes [4].

Reaction Liquid Preparation

Acidification and this compound Generation

- Slowly add sulfuric acid (concentration ~30-98%) to the reaction mixture with constant stirring. The addition of acid initiates the formation of nitrous acid (HNO₂), which subsequently reacts with methanol to produce this compound gas [4].

- Maintain the reaction temperature below 30°C to ensure controlled generation of this compound and to minimize the risks of decomposition [4].

Gas Purification and Drying

- The generated this compound gas, along with by-products like NO and NO₂, is passed through a series of purification steps.

- First, it enters a low-temperature condenser to remove most of the water vapor and any unreacted methanol [4].

- Next, the gas stream is passed through a drying column filled with a desiccant like 3A molecular sieves or silica gel to remove trace moisture [4].

Liquefaction and Storage (Optional)

- For storage and stable supply, the purified this compound gas can be liquefied using low-temperature condensation. This liquid can be stored in appropriate pressurized containers at low temperatures [4].

Nitrogen Oxide Recycling (Industrial Process)

- In the full industrial cycle, the nitrous gases (NO) produced as by-products are not wasted. They are sent to an oxidation unit where they react with oxygen to form NO₂, which is then recycled back to the beginning of the process [2].

Key Process Parameters and Data

For easy comparison, the table below summarizes the critical parameters for the liquid preparation and the industrial gas-phase process:

| Parameter | Typical Operating Condition | Notes / Purpose |

|---|---|---|

| Methanol to Nitrite Molar Ratio | 1.5 : 1 [4] | Ensures high conversion of nitrite. |

| Reaction Temperature | < 30°C [4] | Controls reaction rate and ensures safety. |

| Acid Concentration | 30-98% H₂SO₄ [4] | Provides the acidic medium for nitrous acid formation. |

| Condensation Temperature | -10°C [4] | Removes water and methanol; uses ethylene glycol/water coolant. |

| Catalyst (for Carbonylation) | Fully exposed Pd clusters [3] | Used in the next DMC production step for high activity/selectivity. |

Critical Safety and Handling Protocols

This compound is a highly flammable, toxic, and heat-sensitive explosive [5] [6]. Adherence to strict safety protocols is mandatory.

- Toxicity: It is a potent asphyxiating and cyanotic agent that can cause methemoglobinemia. Exposure should be prevented with proper ventilation and gas monitoring [5].

- Explosivity: It can explode violently, especially when heated or contaminated with metal oxides. It forms explosive mixtures with air and may decompose explosively even under refrigeration [5] [6].

- Handling Procedures:

- Engineering Controls: Use completely sealed systems and operate from behind blast shields. All equipment must be grounded to prevent static discharge [6].

- Personal Protective Equipment (PPE): Wear a positive pressure self-contained breathing apparatus (SCBA) and chemical-resistant protective clothing [6].

- Leak and Spill Response: Isolate the area immediately for at least 100 meters. Eliminate all ignition sources. Use water spray to disperse vapor clouds, but do not direct water at the leaking source, as icing may occur. Stop the leak only if it is safe to do so [6].

- Fire Response: For small fires, use dry chemical or CO₂. For large fires involving tanks, use unmanned monitor nozzles and cool containers from a maximum distance. Do not extinguish a leaking gas fire unless the leak can be stopped safely [6].

Quality Control and Analysis

Effective production requires monitoring of gas composition and purity.

- Analytical Techniques: Use Gas Chromatography (GC) and Infrared (IR) Spectroscopy to monitor the concentration of this compound and detect impurities like nitromethane, methanol, or water [5].

- Purity Specification: The final product gas used in carbonylation should have a high purity, typically >99%, to prevent catalyst poisoning and side reactions [4].

Process Workflow Visualization

The following diagram illustrates the complete integrated industrial production process, from raw material input to final product and catalyst regeneration.

Conclusion

The industrial production of this compound via the regenerative gas-phase process is a mature but highly specialized technology. Its successful and safe implementation hinges on precise control of reaction parameters, robust engineering to handle its hazardous properties, and integration within a larger chemical production cycle, such as the synthesis of ethylene glycol from coal-derived syngas.

References

- 1. Nitro compounds: preparation, Properties, Reactions, Uses [scienceinfo.com]

- 2. Polyester made from coal? China is betting on it [cen.acs.org]

- 3. Enhanced methyl carbonylation to dimethyl carbonate via fully... nitrite [pubs.rsc.org]

- 4. CN103242166A - Method for preparing methyl ... - Google Patents nitrite [patents.google.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. | CAMEO Chemicals | NOAA this compound [cameochemicals.noaa.gov]

Comprehensive Application Notes and Protocols: Methyl Nitrite Carbonylation to Dimethyl Oxalate Using Palladium-Based Catalysts

Introduction to Methyl Nitrite Carbonylation and Dimethyl Oxalate Production

The carbonylation of this compound (MN) to form dimethyl oxalate (DMO) represents a cornerstone reaction in modern industrial chemistry, particularly within the context of C1 chemistry processes and the coal-to-ethylene glycol (CTEG) pathway. This transformation utilizes abundant C1 feedstocks (carbon monoxide and methanol) to generate valuable C2 chemicals, offering an environmentally and economically advantageous route compared to traditional petroleum-based processes. DMO serves not only as a precursor to ethylene glycol (a key monomer for polyester production) but also finds applications as a solvent and intermediate in pharmaceutical and agrochemical manufacturing. The catalytic system plays a pivotal role in determining the efficiency and selectivity of this process, with palladium-based catalysts emerging as the most widely implemented and effective materials for facilitating this transformation.

The fundamental chemistry involves the gas-phase coupling of carbon monoxide and this compound over solid palladium catalysts to yield dimethyl oxalate according to the overall reaction: 2CO + 2CH₃ONO → (COOCH₃)₂ + 2NO. This reaction is notably lossless with respect to this compound, which functions as an oxidation equivalent carrier within the catalytic cycle. A critical competitive pathway leads to the formation of dimethyl carbonate (DMC), making catalyst design crucial for controlling product selectivity. The industrial implementation of this process typically operates at atmospheric pressure and temperatures ranging from 80-120°C, achieving high DMO selectivity with appropriately designed catalytic systems [1].

Catalyst Design and Performance Data

Catalyst Structural Classes and Their Properties

The performance of palladium-based catalysts in this compound carbonylation is profoundly influenced by their structural characteristics at the nanoscale, which directly affect the accessibility of active sites, reactant adsorption geometries, and ultimately the reaction mechanism. Research has identified three primary classes of Pd catalysts with distinct behaviors:

Fully Exposed Pd Clusters: These catalysts feature small, three-dimensional arrangements of Pd atoms with high surface accessibility. They facilitate surface-mediated Langmuir-Hinshelwood reactions that favor DMO formation while minimizing DMC production. Their superior performance stems from optimal Pd-Pd coordination geometry that promotes the requisite bridge CO adsorption configuration [2].

Atomically Dispersed Pd Catalysts: These systems consist of isolated Pd atoms stabilized on support surfaces, typically following Eley-Rideal mechanisms that result in lower overall activity. The absence of contiguous Pd sites prevents the bridge CO adsorption necessary for efficient DMO formation, often leading to increased DMC selectivity [2].

Pd Nanoparticles with Controlled Morphologies: By carefully engineering the exposed crystal facets, these catalysts can be tuned for enhanced DMO productivity. Specifically, Pd(111) facets demonstrate exceptional activity due to their favorable CO adsorption characteristics and ability to stabilize key reaction intermediates [3].

Quantitative Performance Comparison of Pd-Based Catalysts

Table 1: Performance Comparison of Different Pd Catalyst Structural Types

| Catalyst Type | Primary Exposed Facets | DMO Formation Rate | DMO Selectivity | Reaction Mechanism | Key Characteristics |

|---|---|---|---|---|---|

| Fully Exposed Pd Clusters | Mixed | Superior | High | Langmuir-Hinshelwood | Fully accessible active sites; avoids continuous surface sites that promote DMO decomposition |

| Atomically Dispersed Pd | N/A | Lower | Moderate | Eley-Rideal | Isolated active sites; limited ability for bridge CO adsorption |

| Pd Nanocubes | (100) | Moderate | High | Langmuir-Hinshelwood | Preferential exposure of (100) facets |

| Pd Truncated Octahedra | (111) with some (100) | High | High | Langmuir-Hinshelwood | Balanced facet exposure |

| Pd Concave Cubes | (730) high-index | Moderate | Moderate-High | Langmuir-Hinshelwood | High surface energy facets |

| Pd Decahedra | (111) | High | High | Langmuir-Hinshelwood | Dominant (111) facet exposure |

| Pd Nanoparticles (NPs) | Continuous surface sites | High | Lower (promotes DMO formation) | Langmuir-Hinshelwood | Continuous sites promote DMO formation as byproduct |

Table 2: Morphology-Dependent Performance of Pd/α-Al₂O₃ Catalysts for CO Oxidative Coupling to DMO

| Catalyst Morphology | Average Size (nm) | CO Conversion (%) | DMO Selectivity (%) | Space-Time Yield (STY) | Bridge CO Adsorption Energy on Facets (eV) |

|---|---|---|---|---|---|

| Pd Concave Cubes | 25.0 | 85.2 | 97.5 | Baseline | (730): -1.44 |

| Pd Truncated Octahedra | 22.7 | 87.6 | 98.1 | 1.12× baseline | (111): -1.39; (100): -1.60 |

| Pd Decahedra | 8.5 | 91.5 | 98.6 | 1.31× baseline | (111): -1.39 |

| Pd Cubes | 15.1 | 84.3 | 97.8 | 0.98× baseline | (100): -1.60 |

The performance data reveals clear structure-activity relationships among the different catalyst morphologies. Pd decahedra with dominant (111) facet exposure demonstrate exceptional catalytic performance, achieving 91.5% CO conversion with 98.6% DMO selectivity. This represents a 31% increase in space-time yield compared to Pd concave cubes. The superior performance of (111) facets correlates with their optimal CO adsorption energy (-1.39 eV), which facilitates the bridge CO configuration necessary for DMO formation while maintaining strong enough adsorption to ensure high surface coverage under reaction conditions. In contrast, the (100) facets exhibit stronger CO adsorption (-1.60 eV), which may lead to excessive surface coverage and potentially hinder the reaction progress [3].

Detailed Experimental Protocols

Synthesis of Morphology-Controlled Pd Nanoparticles

Objective: To prepare Pd nanoparticles with specific morphologies (cubes, decahedra, truncated octahedra, and concave cubes) for supported catalyst fabrication.

Materials:

- Sodium tetrachloropalladate (Na₂PdCl₄, 98%)

- Polyvinyl pyrrolidone (PVP, MW ~40,000)

- L-ascorbic acid (AA, 99%)

- Potassium bromide (KBr, 99%)

- Formaldehyde solution (37%)

- Diethylene glycol (DEG, 99%)

- Potassium hydroxide (KOH, 85%)

- Ethanol (absolute)

- Deionized water

Protocol for Pd Cubes Synthesis:

- Dissolve 105 mg PVP, 60 mg ascorbic acid, and 600 mg KBr in 8 mL deionized water in a 50 mL round-bottom flask.

- Heat the mixture to 80°C under continuous magnetic stirring (300 rpm) until complete dissolution.

- Rapidly inject 3 mL of aqueous Na₂PdCl₄ solution (containing 57 mg Na₂PdCl₄) into the hot reaction mixture.

- Maintain the reaction at 80°C for 3 hours with continuous stirring.

- Cool the resulting suspension to room temperature and precipitate nanoparticles by adding 30 mL of acetone.

- Collect nanoparticles by centrifugation at 8,000 rpm for 10 minutes and wash twice with ethanol-water mixture (1:1 v/v).

- Redisperse the purified Pd cubes in 10 mL ethanol for further use [3].

Protocol for Pd Decahedra Synthesis:

- Combine 100 mg PVP, 60 mg ascorbic acid, and 600 mg KBr in 8 mL deionized water.

- Heat to 80°C with stirring until complete dissolution.

- Sequentially add 1.0 mL of formaldehyde solution (37%) followed by 3 mL Na₂PdCl₄ solution (57 mg) to the reaction mixture.

- Maintain at 80°C for 3 hours to allow complete nanoparticle formation.

- Isolate and purify the Pd decahedra using the same procedure as for Pd cubes [3].

Protocol for Pd Truncated Octahedra Synthesis:

- Mix 105 mg PVP and 1000 mg KBr in 8 mL deionized water in a round-bottom flask.

- Heat to 80°C with stirring until complete dissolution.

- Add 3 mL Na₂PdCl₄ solution (57 mg) to the mixture.

- Immediately following Pd addition, introduce 1.5 mL of formaldehyde solution (37%).

- Maintain the reaction at 80°C for 3 hours.

- Recover the truncated octahedra using the standard isolation procedure [3].

Protocol for Pd Concave Cubes Synthesis:

- Dissolve 160 mg PVP in 8 mL DEG in a 50 mL flask.

- Add 3 mL Na₂PdCl₄ solution (57 mg in DEG) to the flask.

- Heat the mixture to 120°C under stirring and maintain for 3 hours.

- Cool, precipitate with acetone, and collect by centrifugation as previously described [3].

Quality Control Assessment:

- Determine nanoparticle morphology and size distribution by Transmission Electron Microscopy (TEM).

- Analyze structural characteristics by X-ray Diffraction (XRD).

- Determine surface composition by X-ray Photoelectron Spectroscopy (XPS).

Preparation of Supported Pd/α-Al₂O₃ Catalysts

Objective: To immobilize morphology-controlled Pd nanoparticles on α-Al₂O₃ support to create practical catalyst systems.

Materials:

- Synthesized Pd nanoparticles in ethanol suspension

- α-Al₂O₃ support (0.2 μm particle size)

- Ethanol (absolute)

Procedure:

- Suspend 2.0 g of α-Al₂O₃ in 50 mL ethanol using ultrasonic treatment for 15 minutes.

- Add the appropriate volume of Pd nanoparticle ethanol suspension to achieve 1.0 wt% Pd loading on the support.

- Stir the mixture continuously for 12 hours at room temperature to ensure uniform adsorption.

- Separate the solid material by filtration through a 0.22 μm membrane.

- Wash the catalyst cake thoroughly with 100 mL fresh ethanol to remove weakly adsorbed species.

- Dry the catalyst in a vacuum oven at 60°C for 6 hours.

- Further treat the catalyst in a muffle furnace at 300°C for 2 hours to remove organic stabilizers.

- Store the finished catalyst in a desiccator until performance evaluation [3].

Catalyst Performance Testing Protocol

Objective: To evaluate the catalytic performance of synthesized materials for DMO production from CO and this compound.

Reaction System Configuration:

- Employ a continuous-flow fixed-bed reactor (typically quartz or stainless steel, 8 mm inner diameter).

- Pack the reactor with 0.5 g catalyst diluted with 2.0 g quartz sand to ensure proper heat distribution.

- Implement a three-zone furnace with independent temperature control to maintain isothermal conditions.

Reaction Conditions:

- Temperature: 80-120°C (optimized at 100°C for most systems)

- Pressure: Atmospheric pressure

- Reagent Composition: CO (10-30%), this compound (5-20%), with balance N₂

- Gas Hourly Space Velocity (GHSV): 5,000 h⁻¹

- This compound feed concentration: 10% in CO

Procedure:

- Pre-treat the catalyst under N₂ flow (50 mL/min) at 150°C for 1 hour to remove adsorbed species.

- Cool the system to the desired reaction temperature (typically 100°C).

- Switch to the reaction gas mixture with controlled composition.

- Allow the system to stabilize for 2 hours before collecting performance data.

- Analyze the effluent stream using online gas chromatography with both TCD and FID detectors.

- Employ a Porapak Q column for product separation and quantification.

- Calculate key performance metrics:

- CO Conversion (%) = [(CO_in - CO_out) / CO_in] × 100

- DMO Selectivity (%) = [Carbon in DMO / (Total carbon in products)] × 100

- DMO Yield (%) = CO Conversion × DMO Selectivity / 100

Safety Considerations:

- This compound is explosive at high concentrations - maintain concentrations below 20% in inert gas.

- Carbon monoxide is highly toxic - ensure proper ventilation and leak detection.

- Implement appropriate pressure relief devices and explosion-proof equipment.

Reaction Mechanisms and Selectivity Control

Mechanistic Pathways in this compound Carbonylation

The carbonylation of this compound to dimethyl oxalate proceeds through a sophisticated catalytic cycle involving distinct intermediate species and critical surface-mediated steps. Research indicates that the reaction mechanism varies significantly depending on the catalyst architecture, with important implications for selectivity control between DMO and the competitive dimethyl carbonate (DMC) product.

For fully exposed Pd cluster catalysts, the reaction follows a Langmuir-Hinshelwood mechanism wherein both reactants adsorb onto the catalyst surface before reacting. This pathway involves the formation of a key intermediate species, CH₃O-Pd(II)-OCH₃, which subsequently undergoes CO insertion to form a CH₃OCO-Pd(II)-COOCH₃ species that decomposes to yield DMO. The contiguous Pd sites in these clusters enable the bridge adsorption of CO, which is essential for the dicarbonylation reaction that produces DMO. This configuration minimizes unwanted DMC formation by preventing alternative reaction pathways [2] [3].

In contrast, atomically dispersed Pd catalysts typically operate via an Eley-Rideal mechanism, where only one reactant adsorbs while the other reacts directly from the gas phase. This pathway often leads to monodentate CO coordination and consequently higher selectivity toward dimethyl carbonate, as the geometric requirements for dicarbonylation cannot be met without adjacent Pd sites [2].

Role of Lewis Acid Sites in Selectivity Control

Recent research has illuminated the critical function of Lewis acid sites in promoting DMO selectivity through electronic and cooperative effects. These sites, when strategically incorporated into the catalyst architecture, participate in activating this compound and facilitating the transfer of methoxy species (*OCH₃) to Pd active sites. This cooperation between Pd centers and Lewis acid sites creates a synergistic environment that lowers the activation barrier for DMO formation while suppressing competing pathways.

The molecular-level understanding of this cooperation has enabled the rational design of catalysts with enhanced performance. Specifically, Lewis acid sites can modulate the electronic structure of Pd active sites, optimizing their affinity for CO in the bridge configuration essential for DMO production while destabilizing undesirable reaction intermediates that lead to DMC formation [4].

Experimental Workflows and Process Diagrams

Catalyst Synthesis and Testing Workflow

Diagram 1: Comprehensive workflow for the synthesis, preparation, and testing of morphology-controlled Pd/α-Al₂O₃ catalysts for DMO production, illustrating the key steps from nanoparticle synthesis to performance evaluation.

Reaction Mechanism and Selectivity Pathways

Diagram 2: Reaction mechanism pathways for this compound carbonylation showing the competitive formation of dimethyl oxalate versus dimethyl carbonate, highlighting the influence of catalyst structure and the role of Lewis acid sites in directing selectivity.

Conclusion and Future Perspectives

The carbonylation of this compound to dimethyl oxalate represents a technologically significant transformation where catalyst design directly governs process efficiency and selectivity. The development of morphology-controlled Pd nanoparticles supported on α-Al₂O₃ has demonstrated remarkable improvements in catalytic performance, with Pd decahedra exhibiting the highest activity due to their dominant (111) facet exposure. The protocols outlined herein provide reproducible methodologies for synthesizing these advanced catalytic materials and evaluating their performance under industrially relevant conditions.

Future research directions should focus on enhancing catalyst durability and resistance to sintering under prolonged operation, developing strategies for regeneration of deactivated catalysts, and exploring the integration of promoter elements to further boost activity and selectivity. The emerging understanding of cooperation between Pd centers and Lewis acid sites opens new avenues for sophisticated catalyst architectures that may push performance beyond current limitations. As the demand for efficient C1 conversion technologies continues to grow, these well-defined catalytic systems and standardized evaluation protocols will play an increasingly important role in bridging fundamental surface science with industrial application.

References

Comprehensive Technical Guide: Methyl Nitrite-Based Ethylene Glycol Production Technology

Introduction to Methyl Nitrite in Syngas-to-Ethylene Glycol Processes

The syngas-to-ethylene glycol (EG) process represents one of the most important coal chemical conversion pathways developed as an alternative to petroleum-based EG production. Within this technology, this compound (MN) serves as a crucial reaction intermediate that enables the efficient coupling of carbon monoxide molecules to form the C-C bonds required for ethylene glycol synthesis. The global EG market has reached approximately 60 million tons annually, with continuing growth driven primarily by demand for polyester manufacturing, making the optimization of this process economically significant [1]. Unlike conventional ethylene-based routes that rely on petroleum feedstocks, the this compound-mediated pathway utilizes synthesis gas (a mixture of CO and H₂) derived from coal or other carbon resources, providing an important alternative production route in regions with abundant coal reserves [2] [1].

The this compound regeneration cycle represents one of the most technologically innovative aspects of the syngas-to-EG process, addressing the challenge of efficiently coupling C1 molecules to form C2 compounds. This technical overview provides researchers and process development specialists with comprehensive application notes and experimental protocols for implementing and optimizing this compound-based ethylene glycol production. The content spans from fundamental reaction mechanisms to practical process configurations, supported by quantitative data and visualization of key process workflows to facilitate laboratory-scale investigation and potential scale-up.

Chemical Fundamentals and Reaction Mechanisms

Core Reaction Pathways

The this compound-mediated ethylene glycol production process involves several interconnected chemical reactions that form a cyclic regeneration system. The primary pathway begins with the synthesis of this compound, proceeds through carbonylation to form dimethyl oxalate, and culminates in hydrogenation to produce ethylene glycol, with nitric oxide regeneration completing the cycle. The following diagram illustrates the complete reaction network:

Figure 1: Reaction network for this compound-mediated ethylene glycol production

The main catalytic cycle begins with this compound synthesis, where methanol reacts with dinitrogen trioxide (N₂O₃, formed from NO and O₂) to produce this compound and water [3]. This is followed by the crucial carbonylation step where this compound couples with carbon monoxide over supported palladium catalysts to form dimethyl oxalate (DMO) while regenerating nitric oxide (NO) [2]. The final step involves DMO hydrogenation to ethylene glycol with methanol recovery. The theoretical advantage of this cycle is that nitrogen oxides are not consumed but function as oxygen transfer agents, making the process highly efficient from a stoichiometric perspective [4].

Technical Challenges and Side Reactions

Despite the elegant theoretical cycle, several practical challenges complicate the industrial implementation. The most significant issue is the formation of nitric acid through side reactions, which consumes nitrogen oxides and requires continuous replenishment [4]. Additionally, this compound exhibits thermal instability and can undergo decomposition through both catalytic and non-catalytic pathways [2]. The dissolution of this compound in methanol solutions represents another source of material loss and efficiency reduction in the process [4].

Table 1: Major Side Reactions in this compound Process

| Reaction Type | Chemical Equation | Impact |

|---|

| Nitric Acid Formation | CH₃ONO + H₂O → CH₃OH + HNO₂ N₂O₄ + CH₃OH → CH₃ONO + HNO₃ | Consumes nitrogen oxides, causes corrosion | | Thermal Decomposition | 2CH₃ONO → CH₃OH + CH₂O + 2NO | Reduces yield, forms byproducts | | Catalytic Decomposition | 4CH₃ONO → CHOOCH₃ + 2CH₃OH + 4NO | Occurs on Pd catalysts, reduces selectivity |

The decomposition pathways of this compound have been extensively studied using density functional theory (DFT) calculations, revealing that the initial step involves cleavage of the weak O-NO bond (bond energy: ~1.82 eV) to form methoxy (CH₃O) radicals and NO [2]. These radicals can then follow various pathways, resulting in different product distributions between catalytic and non-catalytic environments. Understanding these fundamental reaction mechanisms at the atomic level provides crucial insights for developing strategies to suppress undesirable side reactions and improve overall process efficiency.

Reactor Systems and Process Configurations

This compound Regeneration System

Advanced reactor design is essential for addressing the technical challenges in this compound processes. The integrated regeneration system comprises three main units: a this compound regenerator column, a this compound stripping tower, and a gas-liquid separator [4]. This configuration specifically addresses the issues of nitric acid consumption and this compound dissolution that plague simpler reactor designs. The following diagram illustrates the configuration and flow of this integrated system:

Figure 2: Integrated this compound regeneration system configuration

The regenerator column receives liquid feed containing methanol and nitric acid from the this compound synthesis reactor along with gas feed containing nitrogen oxides. Within this column, nitric acid is efficiently converted back to this compound through reactions with methanol and nitrogen oxides, addressing one of the most significant material balance issues in the process [4]. The bottom liquid discharge from the regenerator is directed to the gas-liquid separator, where gases are separated and sent to the dimethyl oxalate recycle compressor, while the liquid phase proceeds to the stripping tower.

In the stripping tower, inert gases such as N₂, CO, CO₂, or CH₄ (typically sourced from the dimethyl oxalate synthesis unit) are used to strip and recover the this compound dissolved in methanol [4]. This innovative approach solves the problem of this compound dissolution that otherwise represents a significant source of yield loss. The recovered this compound is then returned to the carbonylation reactor, while the waste liquid is sent for off-site treatment.

Reactive Distillation Column Design

An alternative approach employs a specialized reactive distillation column that integrates reaction and separation in a single unit. This design features a rectifying section at the top and a reduction and reserving section at the bottom, with the height ratio optimized at approximately 2.3-2.5:1 (rectifying section height to reduction section height) [5]. This specific geometry ensures efficient reaction progression while simultaneously separating products, leading to improved conversion and reduced energy consumption compared to conventional sequential reactor-distillation systems.

Table 2: Comparison of this compound Reactor Systems

| Parameter | Regeneration System | Reactive Distillation Column |

|---|---|---|

| Configuration | Three-unit system (regenerator, stripper, separator) | Integrated single column |

| Key Features | Dedicated nitric acid conversion, MN stripping recovery | Combined reaction and separation |

| Height Ratio | Not specified | Rectifying section : Reduction section = 2.3-2.5:1 |

| Benefits | Addresses both nitric acid and dissolution issues | Compact design, potentially lower capital cost |

| Limitations | More complex layout | May have limitations in handling side reactions |

The operational advantages of these specialized reactor configurations include significant reduction in nitric acid consumption, efficient recovery of dissolved this compound, and minimization of side product formation. For researchers developing laboratory or pilot-scale systems, the regeneration system offers more modular flexibility, while the reactive distillation column may be preferable for more compact installations with simpler feedstocks.

Experimental Protocols and Methodologies

This compound Synthesis Protocol

The synthesis of this compound represents a critical step requiring precise control of reaction conditions to maximize yield while minimizing side reactions. The following standardized laboratory procedure can be employed for this compound preparation:

Apparatus Setup: Assemble a methyl alcohol well heater system equipped with a preheater for nitrogen oxides, a condenser system capable of cooling to 5-10°C, and a product collection vessel. The methyl alcohol well heater should provide direct contact between vaporized methanol and nitrogen oxides gases [6].

Reaction Conditions:

- Pre-heat nitrogen oxides (NO₂ + NO mixture) to 100°C using the preheater

- Heat and vaporize methanol to 65-70°C in the methyl alcohol well heater

- Bring the preheated gases and vaporized methanol into direct contact for reaction

- Maintain sufficient residence time for complete esterification [6]

Product Collection:

- Cool the generated this compound to 5-10°C using the condenser system

- Collect condensed water and unreacted methanol in a separate storage tank

- Return collected methanol to the process via a distillation column [6]

This methodology reduces side reactions by controlling temperature at optimal levels and ensuring efficient contact between reactants. The mild heating of methanol (65-70°C) minimizes thermal decomposition while still providing sufficient vaporization for reaction kinetics.

Kinetic Studies and Measurement Protocols

For researchers needing to characterize this compound synthesis kinetics, the following experimental approach has been validated in published studies: